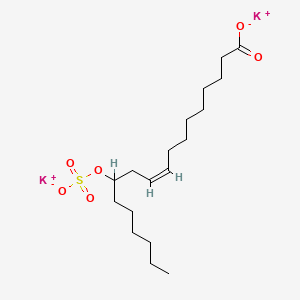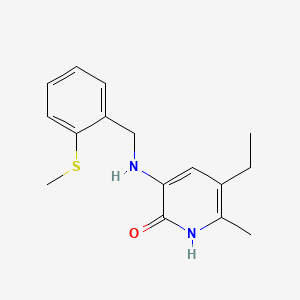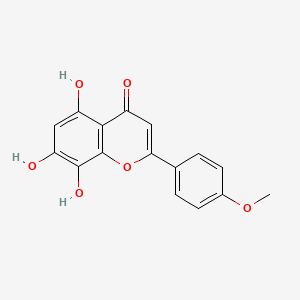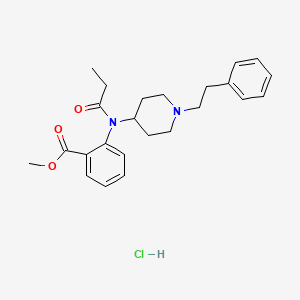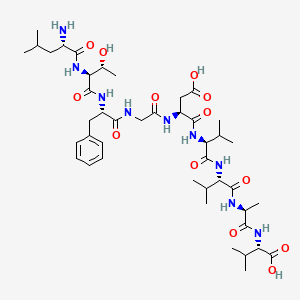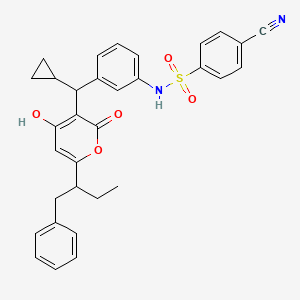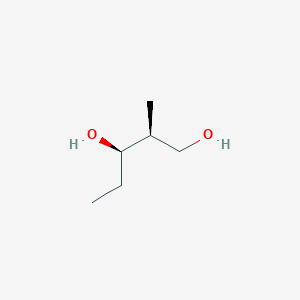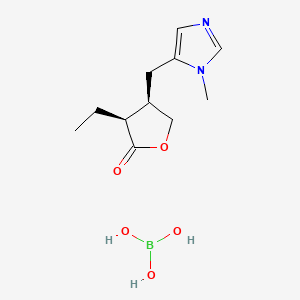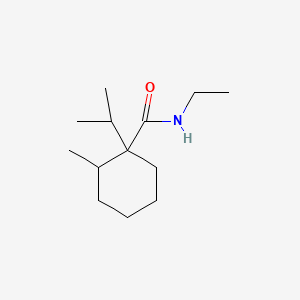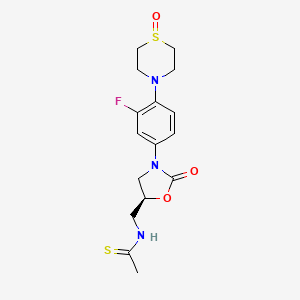
3Cat44GM2U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3Cat44GM2U involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Introduction of Functional Groups: The fluorinated aromatic ring and the sulfonamide group are introduced through electrophilic aromatic substitution reactions and nucleophilic substitution reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
3Cat44GM2U undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3Cat44GM2U has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3Cat44GM2U involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Modulating Receptor Activity: The compound can bind to receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Oxidative Stress Modulation: It has been shown to modulate oxidative stress by influencing the production of reactive oxygen species and antioxidant defenses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 3Cat44GM2U include:
PNU-177554: A structurally related compound with similar biological activities.
PNU-177555: Another analog with variations in the functional groups, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a fluorinated aromatic ring and a sulfonamide group, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress and interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
216868-86-9 |
|---|---|
Formule moléculaire |
C16H20FN3O3S2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide |
InChI |
InChI=1S/C16H20FN3O3S2/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-25(22)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1 |
Clé InChI |
XOLXODOYQGMVSK-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |
SMILES canonique |
CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


